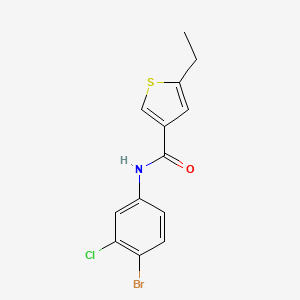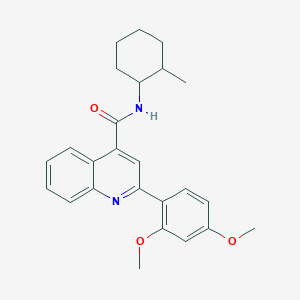
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by heat, protons, capsaicin, and other noxious stimuli.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including pain research, neurology, and cancer research. As a TRPV1 antagonist, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to block the nociceptive responses to capsaicin and heat, making it a promising candidate for the development of novel analgesics. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting its potential use in the treatment of neurological disorders. Furthermore, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been investigated for its anti-cancer properties, as TRPV1 has been shown to be overexpressed in several types of cancer cells.
Mécanisme D'action
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide acts as a competitive antagonist of TRPV1, binding to the channel and blocking its activation by various stimuli. TRPV1 is a non-selective cation channel that is activated by heat, protons, capsaicin, and other noxious stimuli, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain transmission. By blocking TRPV1 activation, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide can reduce the release of these neuropeptides and inhibit pain transmission.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of capsaicin-induced calcium influx in sensory neurons, the reduction of inflammatory responses in animal models of arthritis and colitis, and the prevention of neuronal damage in animal models of stroke and traumatic brain injury. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-cancer properties, as it can induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this channel without affecting other ion channels or receptors. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have good pharmacokinetic properties, with a half-life of several hours in animal models. However, one limitation of using N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide, including the development of novel analgesics based on its TRPV1 antagonism, the investigation of its neuroprotective effects in human clinical trials, and the further exploration of its anti-cancer properties. In addition, the optimization of the synthesis method and the improvement of its solubility in water could lead to more efficient and effective use of N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNOS/c1-2-10-5-8(7-18-10)13(17)16-9-3-4-11(14)12(15)6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARIRZZOSIIDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)
![2-(2,5-dimethoxyphenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265414.png)
![2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265421.png)
![5-methyl-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4265425.png)
![5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4265433.png)

![2-(4-methylphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265455.png)
![2-(4-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265459.png)